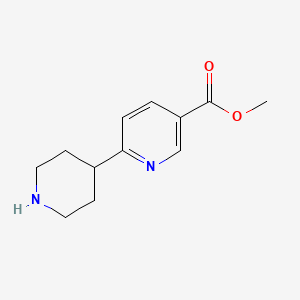![molecular formula C11H11IN2O2 B12447618 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione CAS No. 622848-28-6](/img/structure/B12447618.png)
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione is an organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring The specific structure of this compound includes an iodophenyl group attached to the diazenyl moiety, which is further connected to a pentane-2,4-dione backbone
Preparation Methods
The synthesis of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione typically involves the following steps:
Diazotization: The starting material, 4-iodoaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with pentane-2,4-dione in the presence of a base such as sodium acetate. This reaction results in the formation of the desired azo compound.
The reaction conditions generally involve maintaining a low temperature during the diazotization step to prevent decomposition of the diazonium salt. The coupling reaction is typically carried out at room temperature.
Chemical Reactions Analysis
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione can undergo various chemical reactions, including:
Reduction: The azo group can be reduced to form the corresponding hydrazo compound. Common reducing agents include sodium dithionite and zinc in acetic acid.
Oxidation: The compound can be oxidized to form nitroso derivatives. Oxidizing agents such as potassium permanganate can be used.
Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules, including potential drug candidates.
Materials Science: Due to its azo group, the compound can be used in the development of azo dyes and pigments, which are important in the textile and printing industries.
Biological Studies: The compound can be used as a probe to study enzyme-catalyzed reactions involving azo compounds.
Mechanism of Action
The mechanism of action of 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione involves its interaction with biological molecules through its azo group. The compound can undergo reduction to form hydrazo derivatives, which can further interact with enzymes and other proteins. The molecular targets and pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 3-[(E)-(4-Iodophenyl)diazenyl]pentane-2,4-dione include other azo compounds with different substituents on the phenyl ring. For example:
3-[(E)-(4-Chlorophenyl)diazenyl]pentane-2,4-dione: This compound has a chlorine atom instead of iodine and may exhibit different reactivity and biological activity.
3-[(E)-(4-Methylphenyl)diazenyl]pentane-2,4-dione: This compound has a methyl group and may have different physical and chemical properties.
Properties
CAS No. |
622848-28-6 |
|---|---|
Molecular Formula |
C11H11IN2O2 |
Molecular Weight |
330.12 g/mol |
IUPAC Name |
3-[(4-iodophenyl)diazenyl]pentane-2,4-dione |
InChI |
InChI=1S/C11H11IN2O2/c1-7(15)11(8(2)16)14-13-10-5-3-9(12)4-6-10/h3-6,11H,1-2H3 |
InChI Key |
JZJQBAJGBKVEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(=O)C)N=NC1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(1-cyclohexyl-1H-tetrazol-5-yl)cyclohexyl]-4-methoxyaniline](/img/structure/B12447543.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)

![N-benzyl-5-nitrospiro[benzimidazole-2,1'-cyclohexan]-4-amine 1-oxide](/img/structure/B12447558.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)

![1-(4-bromophenyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B12447573.png)
![N-{4-tert-butyl-1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-2-carboxamide](/img/structure/B12447574.png)
![1,3-dicyclohexyl-5-{[(2-ethylphenyl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B12447577.png)
![(5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12447581.png)
![1-{N-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycyl}piperidine-4-carboxamide](/img/structure/B12447582.png)
![2-ethoxy-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl thiophene-2-carboxylate](/img/structure/B12447592.png)

